N-Ethyl-3-formylbenzamide
Overview
Description
N-Ethyl-3-formylbenzamide: is an organic compound with the molecular formula C10H11NO2 . It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group and a formyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Cleavage of N-Acylaminoacids: One method involves the oxidative cleavage of N-acylaminoacids using copper(II) sulfate pentahydrate and silver(I) nitrate in the presence of ammonium persulfate.
N-Formylation of Amides: Another method involves the N-formylation of amides using molecular iodine and ammonium persulfate in dimethyl sulfoxide at 120°C.
Industrial Production Methods: While specific industrial production methods for N-ethyl-3-formylbenzamide are not widely documented, the above synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Ethyl-3-formylbenzamide can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: N-Ethyl-3-carboxybenzamide.
Reduction: N-Ethyl-3-hydroxybenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-Ethyl-3-formylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of customized compounds for specific industrial applications.
Mechanism of Action
The mechanism of action of N-ethyl-3-formylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-Methyl-3-formylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-formylbenzamide: Similar structure but with the formyl group at the 4-position.
N-Ethyl-3-carboxybenzamide: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness: N-Ethyl-3-formylbenzamide is unique due to the specific positioning of the ethyl and formyl groups on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
N-ethyl-3-formylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(13)9-5-3-4-8(6-9)7-12/h3-7H,2H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDIXULXFNNEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155342 | |
Record name | Benzamide, N-ethyl-3-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126926-39-4 | |
Record name | Benzamide, N-ethyl-3-formyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-ethyl-3-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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